4-Pentenyl acetate
Overview
Description
4-Pentenyl acetate is a chemical compound that has been studied in various contexts, including organic synthesis and chemical reactions. It is involved in several chemical processes and exhibits unique properties due to its molecular structure.
Synthesis Analysis
- The formation of 4-pentenyl acetate has been investigated in reactions involving the oxidation of diketene and 1,1-diarylethene with manganese(III) acetate dihydrate, leading to various products including 4-penten-2-one (Nishino, Nguyen, Yoshinaga, & Kurosawa, 1996).
- Other synthesis methods include photochemistry of 1-acetoxy-2-(pent-4-enoyl)cyclopentenes and copper-catalyzed aminooxygenation and dioxygenation of 4-pentenylsulfonamides and 4-pentenylalcohols (Seto, Fujimoto, Yoshioka, & Tatsuno, 1984); (Wdowik & Chemler, 2017).
Molecular Structure Analysis
- The molecular structure of 4-pentenyl acetate derivatives and related compounds has been explored, revealing various conformations and interactions. These studies are crucial for understanding the chemical behavior of the compound (Soltani-Ghoshkhaneh et al., 2020).
Chemical Reactions and Properties
- The chemical reactions involving 4-pentenyl acetate include oxidative hydrolysis, intramolecular photocycloadditions, and various other transformations (Ratcliffe & Fraser-Reid, 1989).
Physical Properties Analysis
- Analysis of physical properties such as thermal stability, crystallinity ratio, and physicochemical characteristics of compounds related to 4-pentenyl acetate provide insights into its behavior in various conditions (Yazici, Çakar, Cankurtaran, & Karaman, 2009).
Scientific Research Applications
Industrial Applications
Scientific Field: Industrial Chemistry
Methods of Application: On a commercial scale, 4-Pentenyl acetate is produced through esterification, a process that involves reacting a carboxylic acid (in this case, acetic acid) with an alcohol (in this case, pentanol) . This chemical reaction results in the formation of an ester (4-Pentenyl acetate) and water . The process often involves the use of a strong acid catalyst to speed up the reaction rate .
Results or Outcomes: 4-Pentenyl acetate’s main use is as a solvent in the coatings industry, particularly in the formulation of lacquers, enamels, and varnishes . Its ability to dissolve a wide range of resins makes it an invaluable asset in these applications . Additionally, its pleasant, fruity smell also makes it a popular choice in the perfume and flavoring industry, where it’s used to create or enhance fruity, sweet notes in various products .
Plant Science Research
Scientific Field: Plant Pathology
Methods of Application: In the study, PLV-deficient mutants of maize and Arabidopsis were used, and exogenous PLV applications were made to elucidate the biosynthetic order of individual PLVs . The volatile metabolism of both GLVs and PLVs was measured after tissue disruption of leaves by two methods of volatile elicitation, wounding and freeze-thawing .
Results or Outcomes: The study found that PLVs can facilitate pathogen resistance through induction of select oxylipins . It was shown that PLVs induce maize resistance to the anthracnose pathogen, Colletotrichum graminicola, the effect opposite to that conferred by GLVs . Further analysis of PLV-treated and infected maize leaves revealed that PLV-mediated resistance is associated with early increases of oxylipin α- and γ-ketols, and later increases of oxylipin ketotrienes, hydroxytrienes, and trihydroxydienes .
Solvent in Coatings Industry
Scientific Field: Industrial Chemistry
Methods of Application: The compound’s ability to dissolve a wide range of resins makes it an invaluable asset in these applications . It is mixed with the resins to create a solution that can be applied as a coating .
Results or Outcomes: The use of 4-Pentenyl acetate in the coatings industry results in high-quality finishes with excellent durability . Its low boiling point allows it to evaporate quickly, leaving behind a smooth, hard coating .
Perfume and Flavoring Industry
Scientific Field: Perfumery and Food Science
Methods of Application: It is used to create or enhance fruity, sweet notes in various products . It can be added to perfumes, air fresheners, and food products to impart a desirable aroma .
Results or Outcomes: The use of 4-Pentenyl acetate in perfumes and flavorings enhances the sensory appeal of the products . It contributes to the overall sensory experience, making products more enjoyable for consumers .
Synthesis of Pentyl Leaf Volatiles
Scientific Field: Plant Biochemistry
Methods of Application: In the study, the volatile metabolism of both GLVs and PLVs was measured after tissue disruption of leaves by two methods of volatile elicitation, wounding and freeze-thawing .
Results or Outcomes: The study found that PLVs can facilitate pathogen resistance through induction of select oxylipins . It was shown that PLVs induce maize resistance to the anthracnose pathogen, Colletotrichum graminicola .
Organic Synthesis
Scientific Field: Organic Chemistry
Methods of Application: The compound is used in various organic reactions, including esterification, a process that involves reacting a carboxylic acid with an alcohol .
Results or Outcomes: The use of 4-Pentenyl acetate in organic synthesis allows for the creation of a wide range of other organic compounds . This makes it a valuable tool in the field of organic chemistry .
Safety And Hazards
properties
IUPAC Name |
pent-4-enyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-6-9-7(2)8/h3H,1,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHDNIMNOMRZMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166292 | |
Record name | 4-Pentenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear and colourless liquid; fruity aroma | |
Record name | 4-Pentenyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1279/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in most non-polar solvents, soluble (in ethanol) | |
Record name | 4-Pentenyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1279/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.906-0.916 | |
Record name | 4-Pentenyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1279/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
4-Pentenyl acetate | |
CAS RN |
1576-85-8 | |
Record name | 4-Penten-1-yl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1576-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Pentenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1576-85-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102504 | |
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Record name | 4-Pentenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pent-4-ene-1-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.922 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-PENTENYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4SIF0MABV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 4-Pentenyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032460 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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